N-(3-acetylphenyl)-2,2,2-trichloroacetamide
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Overview
Description
N-(3-acetylphenyl)-2,2,2-trichloroacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a trichloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 3-acetylphenylamine with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3-acetylphenylamine+trichloroacetyl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency, the implementation of purification techniques such as recrystallization or chromatography, and adherence to safety protocols to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amides, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.
Material Science: The unique reactivity of the trichloroacetamide group can be exploited in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-2,2,2-trichloroacetamide exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially disrupting their normal function. This covalent modification can lead to the inhibition of enzymatic activity or the alteration of cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- 2-(3-acylphenyl)amino-4-phenylthiazole
Uniqueness
N-(3-acetylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct reactivity compared to other similar compounds. This unique feature allows for specific interactions and reactions that are not possible with other acetylphenyl derivatives, making it a valuable compound in various research applications.
Properties
CAS No. |
185517-65-1 |
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Molecular Formula |
C10H8Cl3NO2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H8Cl3NO2/c1-6(15)7-3-2-4-8(5-7)14-9(16)10(11,12)13/h2-5H,1H3,(H,14,16) |
InChI Key |
NAAMDUJMAWYRGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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